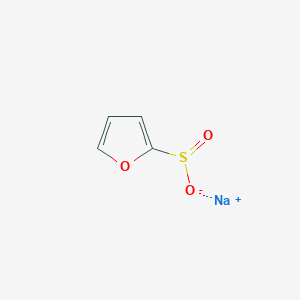
4-Amino-2,5-difluoro-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluoro-3-methylbenzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.
Methylation: Addition of a methyl group to the benzene ring.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, difluoro, and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methylbenzoic acid derivatives, while reduction may produce difluoro-methylbenzylamine derivatives.
Scientific Research Applications
4-Amino-2,5-difluoro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
- 4-Amino-2,5-difluorobenzonitrile
- 4-Amino-3-methylbenzonitrile
- 2-Amino-4,5-difluoro-3-methylbenzonitrile
Comparison: 4-Amino-2,5-difluoro-3-methylbenzonitrile is unique due to the specific combination of amino, difluoro, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of two fluorine atoms can significantly affect the compound’s reactivity and stability compared to compounds with only one fluorine atom or no fluorine atoms at all.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4-amino-2,5-difluoro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-4-7(10)5(3-11)2-6(9)8(4)12/h2H,12H2,1H3 |
InChI Key |
FHYJEOGKJWAWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)



![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)

